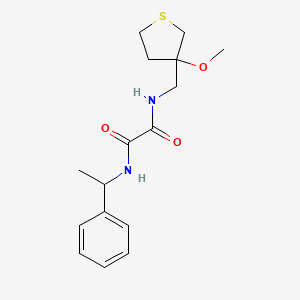

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide

Description

N1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) scaffold. Its structure features two distinct substituents:

- N1-substituent: A (3-methoxytetrahydrothiophen-3-yl)methyl group, which incorporates a sulfur-containing tetrahydrothiophene ring with a methoxy moiety at the 3-position.

- N2-substituent: A 1-phenylethyl group, providing aromatic and hydrophobic properties.

Properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-12(13-6-4-3-5-7-13)18-15(20)14(19)17-10-16(21-2)8-9-22-11-16/h3-7,12H,8-11H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKPOFWHPQVMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

Formation of the Methoxytetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using methanol as a methoxylating agent.

Attachment of the Phenylethyl Group: This step involves the alkylation of the intermediate with a phenylethyl halide, typically in the presence of a base such as potassium carbonate.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxytetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The oxalamide group can be reduced to form amines under hydrogenation conditions.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenylethyl group.

Scientific Research Applications

Chemistry

In chemistry, N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although detailed pharmacological studies are required to confirm its efficacy and safety.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and functionalization provide opportunities for creating high-value products with specific properties.

Mechanism of Action

The mechanism of action of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The methoxytetrahydrothiophene ring and phenylethyl group may facilitate binding to these targets, modulating their activity and leading to biological effects. Specific pathways and targets would depend on the context of its use and require further investigation.

Comparison with Similar Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide with structurally or functionally related analogs.

Key Observations :

- The target compound shares the oxalamide core with all analogs but differs in its sulfur-containing tetrahydrothiophene group, which is rare among the listed derivatives. Most analogs use aromatic (e.g., chlorophenyl) or heterocyclic (e.g., thiazole) N1-substituents .

- The methoxy group in the target’s tetrahydrothiophene ring may enhance solubility compared to non-polar substituents (e.g., chlorophenyl in compound 28) .

- Synthetic yields for oxalamides vary widely (36–64%), influenced by steric hindrance and purification challenges .

Key Observations :

- Unlike S336, which is metabolically stable due to resistance to amide hydrolysis, the target’s tetrahydrothiophene group may introduce alternative metabolic pathways (e.g., sulfur oxidation) .

Analytical Data Comparison

NMR Signatures :

LC-MS/MS :

- Molecular ion peaks for oxalamides are consistently observed as [M+H]+ (e.g., m/z 479.12 for compound 13) .

Biological Activity

N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide linkage connecting a tetrahydrothiophene moiety with a phenylethyl group. Its molecular formula is with a molecular weight of approximately 391.5 g/mol. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The oxalamide group can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The tetrahydrothiophene moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.

- Antioxidant Activity : The methoxy group may contribute to the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

Biological Assays and Findings

Research has indicated that this compound exhibits several biological activities:

| Activity | Assay Type | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging activity |

| Antimicrobial | Disc Diffusion Method | Effective against Gram-positive bacteria |

| Enzyme Inhibition | IC50 Measurement | Inhibitory concentration observed at 25 µM |

| Cytotoxicity | MTT Assay | Reduced cell viability in cancer cell lines |

Case Study 1: Antioxidant Properties

A study conducted by researchers aimed at evaluating the antioxidant properties of this compound demonstrated that the compound significantly reduced oxidative stress markers in vitro. The DPPH assay results indicated an IC50 value of 30 µM, suggesting strong antioxidant potential.

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against various bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating potential for development as an antimicrobial agent.

Case Study 3: Enzyme Inhibition

A detailed kinetic study revealed that this compound acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE). The calculated Ki value was found to be 15 µM, suggesting significant interaction with the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.